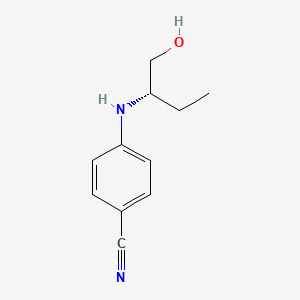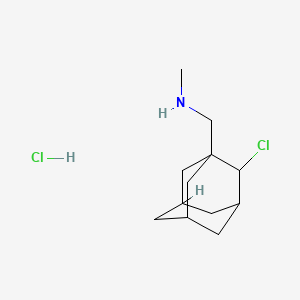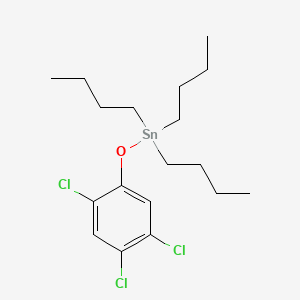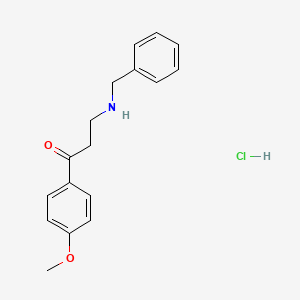
3-(Benzylamino)-4'-methoxypropiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)-4’-methoxypropiophenone hydrochloride is an organic compound that belongs to the class of phenylmethylamines. This compound is characterized by the presence of a benzylamino group attached to a methoxypropiophenone structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4’-methoxypropiophenone hydrochloride typically involves a multi-step processThe final step involves the methoxylation of the aromatic ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylamino)-4’-methoxypropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylamino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and halogenating agents are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethylamines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Benzylamino)-4’-methoxypropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)-4’-methoxypropiophenone hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethylamine: A simpler analog with similar structural features but lacking the methoxy and propiophenone groups.
Benzylamine: Another related compound with a benzyl group attached to an amine functional group
Uniqueness
3-(Benzylamino)-4’-methoxypropiophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
24261-66-3 |
|---|---|
Formule moléculaire |
C17H20ClNO2 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
3-(benzylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-16-9-7-15(8-10-16)17(19)11-12-18-13-14-5-3-2-4-6-14;/h2-10,18H,11-13H2,1H3;1H |
Clé InChI |
XFENVSAXIXFPKT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CCNCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


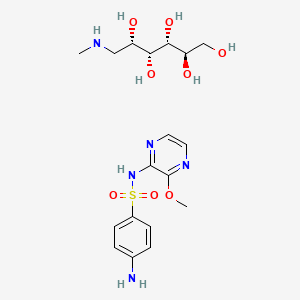
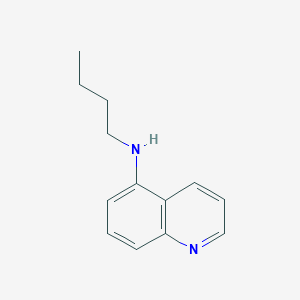
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(2-ethoxyethoxy)ethyl]-6-hydroxy-5-[(2-methyl-4-nitrophenyl)azo]-](/img/structure/B13754354.png)
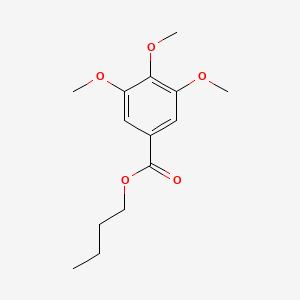
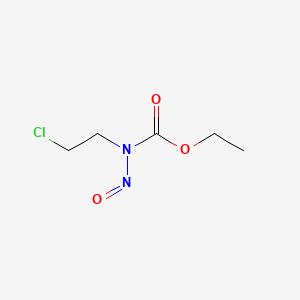

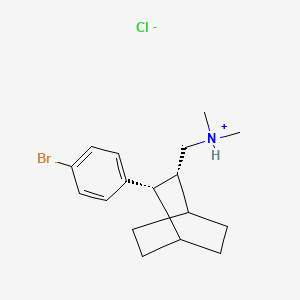
![Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride](/img/structure/B13754379.png)
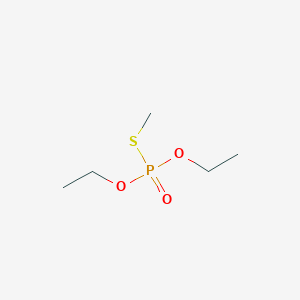
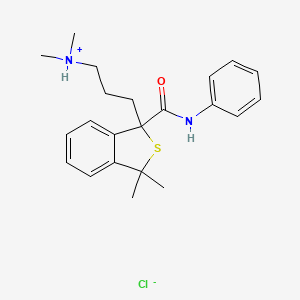
![7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13754386.png)
